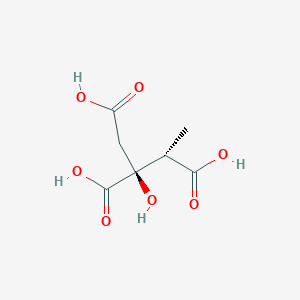
(2S,3S)-2-methylcitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-methylcitric acid is the (2S,3S)-diastereomer of 2-methylcitric acid. It is a conjugate acid of a (2S,3S)-2-methylcitrate(3-).
Aplicaciones Científicas De Investigación
Biological and Metabolic Significance
Role in Metabolism:
(2S,3S)-2-methylcitric acid is a crucial metabolite found in various organisms, including bacteria and yeast. It is involved in the 2-methylcitric acid cycle, which is essential for the metabolism of propionate in bacteria such as Salmonella enterica and Escherichia coli. This cycle facilitates the conversion of propionate into usable energy forms, highlighting its importance in microbial metabolism .
Clinical Relevance:
The presence of this compound has been linked to several metabolic disorders. For instance, elevated levels of this compound can indicate conditions like propionic acidemia and methylmalonic aciduria. These disorders are characterized by the body's inability to properly metabolize certain fatty acids and amino acids . Research has shown that measuring this compound levels can serve as a biomarker for these metabolic conditions, aiding in diagnosis and management .
Analytical Applications
Detection Methods:
Recent advancements have enabled the simultaneous detection of this compound alongside other metabolites using liquid chromatography coupled with mass spectrometry. This method allows for precise quantification and analysis of metabolic profiles in clinical samples . The ability to separate its stereoisomers enhances the accuracy of metabolic assessments.
Industrial Applications
Biotechnology:
In biotechnology, this compound is utilized as a substrate in various enzymatic reactions. It serves as an intermediate in synthetic pathways for producing valuable compounds. The enzyme 2-methylcitrate synthase catalyzes its formation from oxaloacetate and propanoyl-CoA, showcasing its utility in metabolic engineering .
Food Industry:
There is emerging interest in the application of this compound as a food additive due to its potential as a natural preservative. Its ability to inhibit microbial growth may contribute to extending the shelf life of food products .
Case Studies
Propiedades
Fórmula molecular |
C7H10O7 |
|---|---|
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
(2S,3S)-2-hydroxybutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7+/m1/s1 |
Clave InChI |
YNOXCRMFGMSKIJ-NFNCENRGSA-N |
SMILES isomérico |
C[C@H](C(=O)O)[C@@](CC(=O)O)(C(=O)O)O |
SMILES canónico |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















